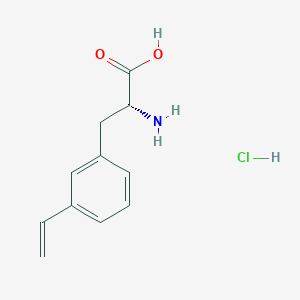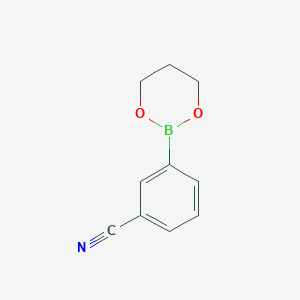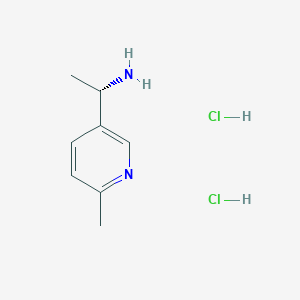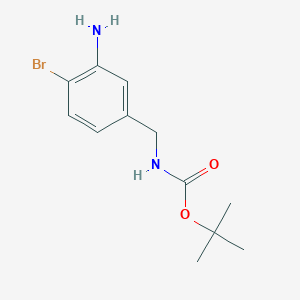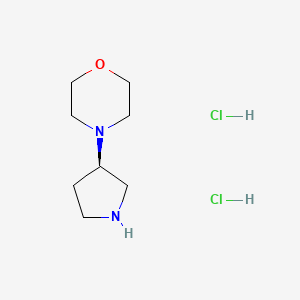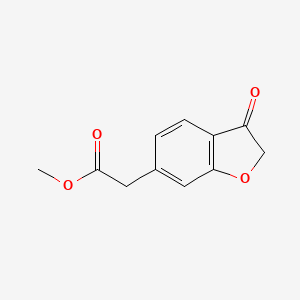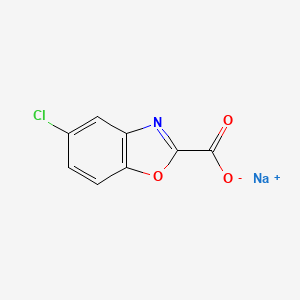
sodium;5-chloro-1,3-benzoxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate typically involves the reaction of triphenylphosphine with 2-fluoro-2-methylpropyl bromide in the presence of a base such as sodium hydride. The resulting product is then treated with trifluoromethanesulfonic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is used as a reagent in organic synthesis. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction.
Biology
In biological research, this compound is used as a probe to study the interactions of phosphonium salts with biological membranes. It helps in understanding the transport mechanisms of phosphonium compounds across cell membranes.
Medicine
In medicine, (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is investigated for its potential as an anticancer agent. Its ability to target mitochondria makes it a promising candidate for the development of mitochondrial-targeted therapies.
Industry
In industrial research, this compound is used as a catalyst in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications.
Mechanism of Action
The mechanism of action of (2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate involves its interaction with cellular membranes. The compound’s phosphonium group allows it to penetrate lipid bilayers and accumulate in mitochondria. Once inside the mitochondria, it can disrupt the mitochondrial membrane potential, leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of trifluoromethanesulfonate.
(2-Fluoro-2-methylpropyl)-triphenylphosphonium chloride: Similar in structure but with a chloride counterion instead of trifluoromethanesulfonate.
Uniqueness
(2-Fluoro-2-methylpropyl)-triphenylphosphanium trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate counterion, which imparts higher stability and reactivity compared to its bromide and chloride counterparts. This makes it particularly useful in applications requiring robust and efficient reagents .
Properties
IUPAC Name |
sodium;5-chloro-1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3.Na/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKIFIZFBZNZPX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClNNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
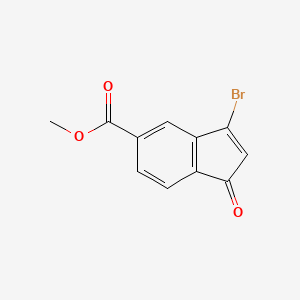




![(R)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B8145339.png)

![(1S,3aR,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B8145351.png)
